molecular formula C6H14ClNO3 B2432294 (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride CAS No. 1011478-57-1

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride

Cat. No.: B2432294
CAS No.: 1011478-57-1
M. Wt: 183.63
InChI Key: FOAAHTSYWGRARN-PGMHMLKASA-N
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Description

X-ray Crystallographic Analysis of Molecular Geometry

Crystallographic studies of related amino acid derivatives provide valuable insights into the molecular geometry of this compound. Analysis of analogous compounds reveals that the amino acid backbone adopts an extended conformation in the solid state, with the ester group oriented to minimize steric interactions with the branched alkyl substituent. The crystal structures demonstrate that the molecule maintains a relatively rigid conformation due to intramolecular interactions and the constraints imposed by the stereochemical centers.

The bond lengths and angles within the molecular framework conform to expected values for amino acid derivatives. The carbon-carbon bond connecting the stereogenic centers exhibits standard tetrahedral geometry, while the ester carbonyl group maintains typical planar geometry with characteristic bond lengths. The hydroxyl group at the beta position adopts a configuration that allows for optimal hydrogen bonding interactions both intramolecularly and with neighboring molecules in the crystal lattice.

Computational analysis of the molecular geometry reveals that the preferred conformation minimizes steric clashes between the methyl substituents while maximizing favorable electrostatic interactions. The dihedral angles between key functional groups have been optimized through both experimental crystallographic studies and theoretical calculations, providing a comprehensive understanding of the three-dimensional molecular structure. These geometric parameters serve as crucial benchmarks for understanding the compound's reactivity and binding properties.

Comparative Stereoelectronic Effects of the (S)-Enantiomer

The stereoelectronic properties of the (S)-enantiomer exhibit distinct differences when compared to its (R)-counterpart, reflecting the fundamental influence of absolute configuration on molecular behavior. The (S)-configuration creates a unique spatial arrangement of functional groups that affects both electronic distribution and steric accessibility. This stereochemical preference manifests in differential binding affinities, reaction selectivities, and pharmacological activities that distinguish the (S)-enantiomer from other stereoisomeric forms.

Electronic effects arising from the (S)-configuration influence the electron density distribution around the stereogenic centers, particularly affecting the nucleophilicity of the amino group and the electrophilicity of the ester carbonyl. The hydroxyl group at the beta position experiences specific stereoelectronic effects that modulate its hydrogen bonding capacity and acidity. These effects are transmitted through the molecular framework via both through-bond and through-space interactions, creating a distinctive electronic signature for the (S)-enantiomer.

Comparative analysis with the (R)-enantiomer reveals significant differences in conformational preferences and intermolecular interaction patterns. The (S)-enantiomer demonstrates enhanced stability in certain conformational states due to favorable stereoelectronic effects, while exhibiting different reactivity patterns in asymmetric transformations. These differences underscore the importance of stereochemical control in synthetic applications and highlight the unique properties conferred by the (S)-configuration.

Hydrogen Bonding Network in Crystalline State

The crystalline state of this compound is stabilized by an extensive hydrogen bonding network that involves multiple functional groups within the molecule and between adjacent molecules. The protonated amino group serves as a strong hydrogen bond donor, forming ionic interactions with the chloride counterion and additional hydrogen bonds with neighboring hydroxyl and carbonyl groups. This creates a three-dimensional network that governs the crystal packing and influences the physical properties of the solid state.

The hydroxyl group at the beta position participates in both intramolecular and intermolecular hydrogen bonding interactions. Intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl helps stabilize the preferred molecular conformation, while intermolecular interactions with adjacent molecules contribute to the overall crystal stability. The geometry of these hydrogen bonds has been characterized through crystallographic analysis, revealing optimal donor-acceptor distances and angles that maximize the binding energy.

The chloride counterion plays a crucial role in organizing the hydrogen bonding network, serving as a central hub for multiple ionic and hydrogen bonding interactions. The positioning of the chloride ion relative to the protonated amino group creates a specific geometric arrangement that propagates throughout the crystal structure. This arrangement influences the solubility, thermal stability, and dissolution characteristics of the compound, making the hydrogen bonding network a critical factor in determining the pharmaceutical properties of the salt form.

Properties

IUPAC Name

methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c1-6(2,9)4(7)5(8)10-3;/h4,9H,7H2,1-3H3;1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAAHTSYWGRARN-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@@H](C(=O)OC)N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride typically involves the esterification of the corresponding amino acid, followed by the introduction of the hydrochloride group. One common method includes the use of (S)-2-amino-3-hydroxy-3-methylbutanoic acid as a starting material, which undergoes esterification with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes, utilizing continuous flow reactors to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 2-amino-3-oxo-3-methylbutanoate derivatives.

    Reduction: Formation of 2-amino-3-hydroxy-3-methylbutylamine.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Biological Activities

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride exhibits several biological activities, making it a valuable compound in research:

  • Neuroprotective Effects : Studies indicate that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
  • Antioxidant Activity : It has been shown to scavenge free radicals, contributing to its potential use in preventing oxidative stress-related conditions .
  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacteria and fungi, indicating its potential as an antimicrobial agent .

Neuroprotection in Animal Models

A study conducted on animal models indicated that this compound could reduce neuronal damage caused by oxidative stress. The administration of this compound resulted in a significant decrease in markers of neuronal injury, suggesting its potential use in therapeutic strategies for conditions like Alzheimer's disease .

Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results with inhibition zones measuring over 10 mm .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (S)-2-Amino-3-hydroxy-3-methylbutanoic acid
  • ®-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride
  • (S)-Methyl 2-amino-3-hydroxy-3-phenylpropanoate hydrochloride

Comparison: (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride is unique due to its specific chiral configuration and the presence of both amino and hydroxyl functional groups. This combination allows for diverse chemical reactivity and biological activity, distinguishing it from other similar compounds that may lack one or more of these features.

Biological Activity

(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, commonly referred to as a chiral amino acid derivative, has gained significant attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₆H₁₄ClN₁O₃
  • Molecular Weight : 183.63 g/mol
  • Functional Groups : Amino group (-NH₂), hydroxyl group (-OH), and ester linkage.

The compound's chirality allows it to participate in stereospecific reactions, which are crucial for therapeutic efficacy.

This compound interacts with various molecular targets, including enzymes and receptors. Its biological activity is primarily mediated through:

  • Metabolic Pathways : Acts as a substrate in amino acid metabolism, influencing enzyme activity.
  • Enzyme Modulation : Functions as both an inhibitor and substrate for specific enzymes, affecting metabolic processes.
  • Signal Transduction : Influences signal transduction pathways through interactions with receptors and enzymes.

Biological Activities

Research indicates several significant biological activities associated with this compound:

Antiproliferative Effects

Studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells. For instance:

CompoundIC50 (µM)Type of Activity
Methyl 2-amino-3-hydroxy-3-methylbutanoateNot specifiedAntiproliferative
Modified derivative0.12HDAC Inhibition

These findings suggest that structural modifications can enhance its antiproliferative properties, making it a candidate for cancer therapy.

Enzyme Inhibition

The compound has been investigated for its potential as a histone deacetylase inhibitor (HDACI), which is relevant in cancer treatment. Research shows that derivatives exhibit promising results in inhibiting HDAC activity, which is crucial for regulating gene expression involved in cancer progression .

Case Studies and Research Findings

  • Study on Cancer Cell Lines : A study highlighted that modified derivatives of this compound showed significant inhibitory effects on colon cancer cell lines. The modifications led to enhanced binding affinity to HDAC enzymes, showcasing the potential for drug development targeting epigenetic regulation .
  • Metabolic Pathway Analysis : Research involving cyanobacteria demonstrated the compound's role in metabolic networks. The interactions with nitrogen sources were critical for optimizing growth conditions, indicating its potential applications in biotechnological processes .
  • Pharmacological Evaluations : Various pharmacological evaluations have confirmed the compound's ability to modulate enzyme activities linked to metabolic disorders. Its unique structure allows it to serve as a precursor in drug development aimed at treating such conditions .

Q & A

Q. What are the standard synthetic routes for (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate hydrochloride, and what key reaction conditions ensure high yield?

The compound is typically synthesized via reductive amination or benzylamine protection/deprotection strategies. A validated two-step protocol involves:

  • Step 1 : Suspending methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride in dichloroethane with benzaldehyde and sodium triacetoxyborohydride under nitrogen, followed by extraction and neutralization with saturated NaHCO₃.
  • Step 2 : Hydrogenolysis using palladium on carbon in ethyl acetate under H₂ to remove the benzyl group, followed by HCl treatment to yield the hydrochloride salt. Critical conditions include inert atmosphere (N₂/H₂), stoichiometric control of aldehydes, and purification via silica gel chromatography (hexane/ethyl acetate). Yields reach 71–88% .

Q. Which spectroscopic techniques confirm the structural integrity of this compound?

  • ¹H-NMR : Key peaks include δ 8.98–8.76 ppm (broad singlet, amine protons), δ 3.88 ppm (d, methoxy group), and δ 1.02 ppm (s, tert-butyl group) in DMSO-d₆ .
  • HPLC/LCMS : Retention time and mass-to-charge ratio (m/z) verify purity and molecular weight.
  • Polarimetry : Optical rotation confirms enantiomeric purity (S-configuration).

Advanced Research Questions

Q. How can reductive amination by-products be minimized during synthesis?

By-product formation (e.g., over-alkylation) is mitigated by:

  • Controlled stoichiometry : Limiting aldehyde/ketone equivalents to 1:1 with the amine precursor .
  • Temperature modulation : Room-temperature reactions reduce side reactions like imine oligomerization.
  • Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) separates unreacted intermediates .

Q. What strategies resolve NMR data contradictions due to impurities or stereochemical ambiguity?

  • Decoupling experiments : Differentiate overlapping proton signals (e.g., amine vs. hydroxyl protons).
  • 2D NMR (COSY, HSQC) : Assigns coupling patterns and carbon-proton correlations, critical for distinguishing diastereomers .
  • Spiking with authentic samples : Co-injection with reference material confirms retention times in HPLC .

Q. How can the compound be functionalized for targeted drug delivery or enzyme studies?

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to modify the amine for peptide coupling .
  • Derivatization : Introduce fluorophores or biotin tags via esterification or amide bond formation for tracking in biological assays .

Q. What are the stability considerations for long-term storage of this compound?

  • Moisture sensitivity : Store in desiccated conditions (-20°C) under argon to prevent hydrolysis of the ester group.
  • Acid stability : Avoid prolonged exposure to strong acids (>1 M HCl) to prevent ester cleavage.
  • Light protection : Amber vials reduce photodegradation risks, particularly for the hydroxyl group .

Methodological Notes

  • Safety protocols : Use fume hoods, nitrile gloves, and eye protection when handling HCl salts or palladium catalysts .
  • Scale-up challenges : Replace dichloroethane with THF for greener solvent systems without compromising yield .

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